molecular formula C9H11NO B3033820 1-(5,6-Dimethylpyridin-3-YL)ethanone CAS No. 1211535-68-0

1-(5,6-Dimethylpyridin-3-YL)ethanone

Cat. No.: B3033820
CAS No.: 1211535-68-0
M. Wt: 149.19 g/mol
InChI Key: OKBQIMWZTMCYPB-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyridin-3-yl)ethanone (CAS: 1211535-68-0) is a pyridine derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.18 g/mol. It is primarily used as a research compound in medicinal chemistry and organic synthesis, with applications in developing pharmaceuticals and agrochemicals. Its structure features a pyridine ring substituted with two methyl groups at positions 5 and 6 and an acetyl group at position 2. Due to steric and electronic effects from the methyl substituents, this compound exhibits distinct physicochemical properties compared to analogues .

Properties

IUPAC Name

1-(5,6-dimethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-10-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBQIMWZTMCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,6-Dimethylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-acetylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(5,6-Dimethylpyridin-3-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences between 1-(5,6-Dimethylpyridin-3-yl)ethanone and its analogues:

Compound Name CAS Number Substituents (Pyridine Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1211535-68-0 5,6-diMe, 3-acetyl C₉H₁₁NO 149.18 Research intermediate; high steric hindrance
1-(5,6-Dichloropyridin-3-yl)ethanone 120800-05-7 5,6-diCl, 3-acetyl C₇H₅Cl₂NO 190.03 Higher reactivity due to electron-withdrawing Cl groups
1-(4,6-Dimethylpyridin-3-yl)ethanone 108028-67-7 4,6-diMe, 3-acetyl C₉H₁₁NO 149.18 Positional isomer; altered electronic distribution
1-(6-Chloro-5-Me-pyridin-3-yl)ethanone 136592-00-2 6-Cl,5-Me, 3-acetyl C₈H₈ClNO 169.61 Mixed electronic effects (Me: donating; Cl: withdrawing)
1-(2,6-Dimethylpyridin-3-yl)ethanone 24234-61-5 2,6-diMe, 3-acetyl C₉H₁₁NO 149.18 Steric hindrance near acetyl group impacts reactivity
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 358780-14-0 6-CF₃, 3-acetyl C₈H₆F₃NO 189.13 Strong electron-withdrawing CF₃ group; pharmaceutical intermediate

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • Methyl groups (5,6-diMe) in the target compound enhance electron density on the pyridine ring, increasing basicity and nucleophilicity. In contrast, chloro substituents (5,6-diCl) reduce electron density, making the ring more electrophilic .
    • The trifluoromethyl group (6-CF₃) in CAS 358780-14-0 strongly withdraws electrons, altering reactivity in cross-coupling reactions .
  • Steric Effects: this compound exhibits significant steric hindrance at positions 5 and 6, which may slow down reactions at the acetyl group compared to less hindered analogues like 1-(4,6-dimethylpyridin-3-yl)ethanone .

Solubility and Stability

  • Solubility: Methyl-substituted derivatives (e.g., 5,6-diMe) generally show lower water solubility due to hydrophobicity, whereas chloro-substituted analogues (e.g., 5,6-diCl) may exhibit slightly higher polarity . 1-(6-(Methylthio)pyridin-3-yl)ethanone (CAS 828276-48-8) has a thioether group, enhancing solubility in organic solvents .
  • Stability :

    • Acetylated pyridines with electron-withdrawing groups (e.g., Cl, CF₃) are more resistant to oxidation but may undergo nucleophilic substitution reactions .

Commercial Availability and Pricing

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS 108028-67-7) is priced at $229–$929 per gram, reflecting its use in high-value pharmaceutical research .
  • In contrast, 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7) is available at lower costs due to simpler synthesis routes .

Biological Activity

1-(5,6-Dimethylpyridin-3-YL)ethanone is a pyridine derivative that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmaceuticals and other fields. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NOC_9H_{11}NO, features a pyridine ring substituted at positions 5 and 6 with methyl groups. This structural configuration may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. While specific pathways remain to be fully elucidated, initial studies suggest that it may exert effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Cytotoxic Effects

Recent research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study demonstrated its effects on glioma cells, where it induced apoptosis through cell cycle arrest mechanisms.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of this compound on C6 glioma cells reported the following findings:

  • IC50 Value : The compound showed an IC50 value of approximately 5.13 µM, indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM).
  • Mechanism of Action : Flow cytometry analysis revealed that the compound predominantly induced late apoptosis in C6 cells, with a significant proportion of cells undergoing programmed cell death.
Cell Line IC50 (µM) Mechanism of Action
C65.13Induces apoptosis
L929>100No significant cytotoxic effect

Therapeutic Potential

The promising cytotoxic profile of this compound suggests potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing healthy cells positions it as a candidate for further development in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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